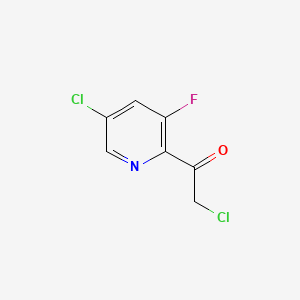

2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

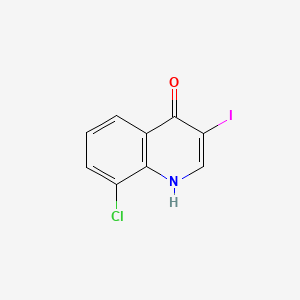

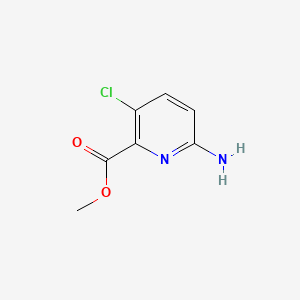

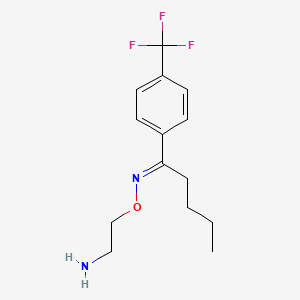

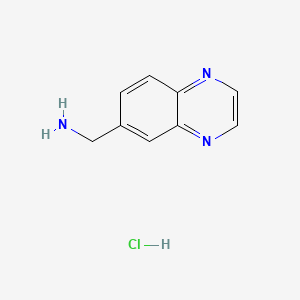

“2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” is a chemical compound with the CAS Number: 1374652-34-2 . It has a molecular weight of 208.02 . The IUPAC name for this compound is 2-chloro-1-(5-chloro-3-fluoro-2-pyridinyl)ethanone .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Process Development in Antifungal Agent Synthesis In the development of the broad-spectrum antifungal agent Voriconazole, 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone plays a critical role. The chemical's diastereoselection and absolute stereochemistry are crucial in the synthesis process, ensuring the effectiveness of the final product (Butters et al., 2001).

Structural Manifold Creation The compound serves as a versatile intermediate in the manufacturing process of industrial pesticides. Through consecutive treatments, it can be converted into various structural derivatives, showcasing its utility in creating a diversity of chemical structures (Schlosser & Bobbio, 2002).

Biotransformation in Drug Synthesis The compound is pivotal in the biotransformation process for synthesizing chiral intermediates of certain antifungal agents. The high stereoselectivity and conversion rates in this process highlight its importance in pharmaceutical manufacturing (Miao et al., 2019).

Chemoselective Functionalization The compound's potential in chemoselective functionalization is notable. Different conditions and catalytic processes allow for selective substitution reactions, which are crucial in the synthesis of complex organic molecules (Stroup et al., 2007).

Regioselective Cross-Couplings The use of this compound in regioselective cross-couplings to create triheteroarylpyridine scaffolds showcases its adaptability in synthesizing novel organic structures, beneficial for drug discovery and other chemical applications (Daykin et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYAGJZPXNLQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857412 |

Source

|

| Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-34-2 |

Source

|

| Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)